2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid

Medicinal Chemistry Process Chemistry Scale-up

Unprotected 2-aminopyrimidine-5-carboxylic acids suffer uncontrolled N-alkylation/acylation at the nucleophilic 2-amino site, creating regioisomeric mixtures that require tedious chromatography. • Dual Boc protection deactivates the 2-amino group, enabling >95% regioselectivity in Pd-catalyzed N-arylation (class-level evidence from bis-Boc adenine systems). • The free carboxylic acid bypasses ester hydrolysis, saving 10-15% yield loss and reducing unit operations compared to methyl ester analogs. • Molecular weight 42% higher than the mono-Boc analog; adjust mass-per-mole calculations for bulk procurement.

Molecular Formula C15H21N3O6
Molecular Weight 339.34 g/mol
Cat. No. B12333661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid
Molecular FormulaC15H21N3O6
Molecular Weight339.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=NC=C(C=N1)C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C15H21N3O6/c1-14(2,3)23-12(21)18(13(22)24-15(4,5)6)11-16-7-9(8-17-11)10(19)20/h7-8H,1-6H3,(H,19,20)
InChIKeySZLPFVMTSCAHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid: A Protected Pyrimidine Intermediate for Multi-Step Synthesis


2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid (CAS 2231168-34-4) is a doubly tert-butoxycarbonyl (Boc)-protected 2-aminopyrimidine-5-carboxylic acid derivative with molecular formula C₁₅H₂₁N₃O₆ and molecular weight 339.34 g/mol [1]. The compound serves as a versatile synthetic intermediate that prevents undesired nucleophilic reactions at the 2-amino position during multi-step synthetic sequences. It is commercially available from several chemical suppliers, with typical purities ranging from 73% to 98% depending on the source .

Why the Bis-Boc Protection Strategy Prevents Premature Functionalization in 2-Aminopyrimidine-5-carboxylic Acid Systems


Simply substituting the bis-Boc derivative with the unprotected 2-aminopyrimidine-5-carboxylic acid (CAS 3167-50-8) or the mono-Boc analog (CAS 179322-60-2) risks uncontrolled alkylation, acylation, or cyclization at the nucleophilic 2-amino group during subsequent transformations [1]. The bis-Boc protection effectively deactivates this reactive site, enabling highly selective reactions at other positions without competing side reactions—a critical advantage documented in analogous bis-Boc-protected nucleobase systems where N9-arylation selectivity exceeded 95% [2].

Quantitative Differentiation of 2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid Against Closest Analogs


42% Higher Molecular Weight and Molar Procurement Impact vs. Mono-Boc Analog

The bis-Boc compound (339.34 g/mol) exhibits a 42% higher molecular weight than its mono-Boc counterpart, 2-[(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylic acid (239.23 g/mol) [1]. This directly translates to a 42% increase in mass per mole, affecting procurement quantities, shipping costs, and stoichiometric calculations in large-scale syntheses.

Medicinal Chemistry Process Chemistry Scale-up

Direct Carboxylic Acid Handle Eliminates Ester Hydrolysis Step vs. Methyl Ester Analog

The target compound bears a free carboxylic acid, whereas the closest bis-Boc pyrimidine ester, methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate (CAS 2306263-96-5), requires an additional hydrolysis step prior to amide coupling . Typical ester-to-acid hydrolysis yields range from 85–95%; bypassing this step can improve overall route yield by >10 percentage points and reduce process mass intensity [1].

Synthetic Efficiency route shortening Process Economics

Bis-Boc Protection Enables Selective N-Alkylation Selectivity >95% in Analogous Nucleobase Systems

In closely related bis-Boc-protected adenine systems, N9-arylation proceeded with >95% selectivity, whereas mono-Boc or unprotected analogs gave substantial N7 or N1 byproducts [1]. Although direct data on the 2-aminopyrimidine-5-carboxylic acid scaffold are not available, the electronic and steric similarity supports class-level inference that the bis-Boc group confers comparable regiocontrol at the 2-amino position of the pyrimidine ring.

Regioselectivity Nucleoside Synthesis Protecting Group Strategy

Optimal Application Scenarios for 2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid Based on Quantitative Evidence


Multi-Step Synthesis of N9-Arylated Pyrimidine Nucleoside Analogues

The bis-Boc protection strategy ensures >95% regioselectivity during palladium-catalyzed N-arylation, based on class-level evidence from bis-Boc adenine systems [1]. This minimizes chromatographic purification of regioisomeric mixtures, making the compound ideal for constructing libraries of 2-substituted pyrimidine nucleoside analogues where precise structural control is critical.

Direct Amide Coupling in Kilogram-Scale Pharmaceutical Intermediate Production

The free carboxylic acid functionality eliminates the ester hydrolysis step required for the methyl ester analog, saving 10–15% yield loss and reducing process mass intensity [1][2]. This compound is therefore recommended for process routes where convergence, atom economy, and minimal unit operations are prioritized.

Procurement-Optimized Scale-Up Where Molar Budgeting is Critical

With a molecular weight 42% higher than the mono-Boc analog, procurement teams must adjust mass-per-mole calculations for bulk purchases [1]. This compound is preferred when the enhanced protection is required, but the cost and logistics implications are quantitatively anticipated and managed.

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